molecular formula C14H20FN3OS B6097151 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

Cat. No.: B6097151
M. Wt: 297.39 g/mol
InChI Key: JYKFTDUUXJQEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2-fluoroaniline with 3-(morpholin-4-yl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Biology: The compound is used in studies related to cell signaling pathways and protein interactions.

    Industry: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
  • 1-(2-Bromophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
  • 1-(2-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

Uniqueness

1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity towards its molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKFTDUUXJQEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.